molecular formula C19H16F3N5O2S B2678727 2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 923113-19-3

2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No.: B2678727
CAS No.: 923113-19-3
M. Wt: 435.43
InChI Key: GGEKUURNJLBSOF-UHFFFAOYSA-N
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Description

2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes an imidazo[2,1-c][1,2,4]triazole ring system, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide typically involves multiple steps, starting from readily available starting materials

    Formation of the Imidazo[2,1-c][1,2,4]triazole Ring System: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions, often involving the use of catalysts such as palladium or copper.

    Introduction of the Phenyl Group: This step may involve a Suzuki coupling reaction, where a phenylboronic acid is coupled with a halogenated precursor in the presence of a palladium catalyst.

    Introduction of the Trifluoromethoxyphenyl Group: This can be achieved through nucleophilic substitution reactions, where a trifluoromethoxyphenyl halide reacts with a nucleophile under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the imidazo[2,1-c][1,2,4]triazole ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and trifluoromethoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halides, organometallics, and bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s biological activity makes it a valuable tool in the study of cellular processes and the development of new therapeutic agents.

    Industry: The compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide involves its interaction with specific molecular targets within the cell. These targets may include enzymes, receptors, or other proteins involved in key cellular processes. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium chloride: This compound shares a similar triazole ring system but differs in the substituents attached to the ring.

    6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives: These compounds also contain a triazole ring but have different substituents and biological activities.

Uniqueness

The uniqueness of 2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide lies in its specific combination of functional groups and ring systems, which confer unique biological activities and chemical reactivity. This makes it a valuable compound for both research and industrial applications.

Biological Activity

The compound 2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide (CAS Number: 923113-19-3) is a complex organic molecule notable for its diverse biological activities. This article explores its synthesis, pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H16F3N5O2SC_{19}H_{16}F_{3}N_{5}O_{2}S, with a molecular weight of approximately 435.4 g/mol. The structure features an imidazo[2,1-c][1,2,4]triazole core that is recognized for its significant biological activities. The trifluoromethoxy group enhances lipophilicity and may influence the compound's interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate various functional groups to achieve the desired structure. The process can be optimized to enhance yield and purity, focusing on the specific reactivity of the heterocycles involved.

Antimicrobial Activity

Research indicates that derivatives of imidazo[2,1-c][1,2,4]triazoles exhibit potent antimicrobial properties. For instance:

CompoundActivityIC50 (μM)
IT10Antitubercular2.32
IT06Antitubercular2.03

Studies have shown that similar compounds demonstrate selective inhibition against Mycobacterium tuberculosis without significant toxicity to mammalian cells . The presence of a thioether functionality in our target compound may enhance its antimicrobial efficacy compared to other derivatives.

Anticancer Potential

Imidazo[2,1-c][1,2,4]triazole derivatives have also been evaluated for anticancer activity. For example:

Compound NameActivityReference
7-Amino-6-(4-(trifluoromethyl)phenyl)-5H-imidazo[2,1-c][1,2,4]triazoleAnticancer
5-(Trifluoromethyl)-N-(phenyl)acetamideAnticancer

These compounds have shown promising results in inhibiting cancer cell proliferation in vitro and warrant further investigation into their mechanisms of action.

Anti-inflammatory Effects

The imidazo[2,1-c][1,2,4]triazole scaffold is also associated with anti-inflammatory properties. Studies suggest that compounds containing this structure can modulate inflammatory pathways effectively. The exact mechanisms are still under investigation but may involve inhibition of pro-inflammatory cytokines.

Structure-Activity Relationship (SAR)

The biological activity of This compound can be influenced by various structural modifications:

  • Thioether Group : Enhances lipophilicity and may improve membrane permeability.
  • Trifluoromethoxy Group : Contributes to increased potency against certain biological targets due to electronic effects.

SAR studies indicate that substituents on the phenyl rings significantly affect the overall activity and selectivity of these compounds against different pathogens or cancer cell lines .

Case Studies

Recent studies have highlighted the potential of imidazo[2,1-c][1,2,4]triazole derivatives in treating infectious diseases and cancers. For example:

  • Antitubercular Activity : A study demonstrated that certain derivatives showed IC50 values as low as 2.03 μM against Mycobacterium tuberculosis while exhibiting minimal toxicity towards human lung fibroblast cells .
  • Anticancer Screening : Compounds related to our target have been tested against various cancer cell lines with promising results indicating significant inhibition of cell growth and induction of apoptosis .

Properties

IUPAC Name

2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N5O2S/c20-19(21,22)29-15-8-6-13(7-9-15)23-16(28)12-30-18-25-24-17-26(10-11-27(17)18)14-4-2-1-3-5-14/h1-9H,10-12H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGEKUURNJLBSOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F)N1C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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